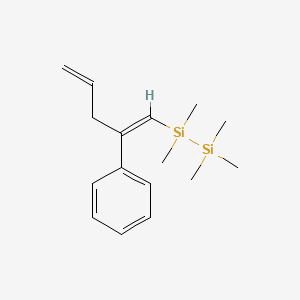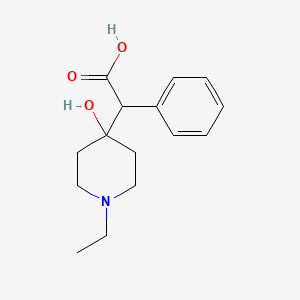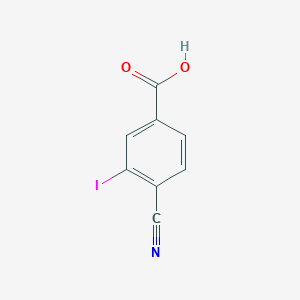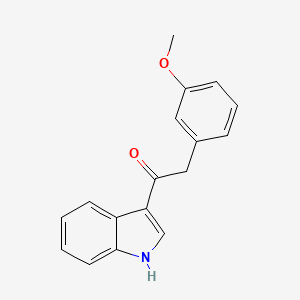![molecular formula C16H17NO3 B11851274 N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a methoxybenzyl group and a methylbenzo[d][1,3]dioxol-5-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials with specific properties, such as nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethylene: A similar compound with a methylene group instead of an amine.
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethyl: A compound with a methyl group instead of an amine.
Uniqueness
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and benzodioxole core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-4-3-5-14(8-12)18-2)13-6-7-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3 |
Clave InChI |
NLVUITILBHVVKM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC=C1)OC)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)






![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

